Product packaging for Methyl 2-amino-4-iodonicotinate(Cat. No.:)

Methyl 2-amino-4-iodonicotinate

Cat. No.: B8027431
M. Wt: 278.05 g/mol
InChI Key: BWWKJMSGHLCOSP-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-iodonicotinate (CAS 1822818-22-3) is a high-purity chemical compound that serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. Its molecular formula is C7H7IN2O2, with a molecular weight of 278.05 g/mol . The structure features both an ester functional group and an iodine atom on the pyridine ring, making it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions, which are pivotal for creating novel carbon-carbon bonds in complex molecule synthesis . This compound is particularly valued in pharmaceutical research for constructing functionalized pyridine cores, which are common pharmacophores in active pharmaceutical ingredients (APIs) . Its application extends to the development of organometallic complexes and as a precursor for further functionalization into more complex nitrogen-containing heterocycles. Researchers utilize it to explore new chemical space in drug discovery programs and material science . Handling and Storage: Store in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability . Safety Information: Signal word: Warning. Hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. Note: This product is intended for research purposes only and is not classified as hazardous for transport. It is not for diagnostic or therapeutic use, nor for application to humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7IN2O2 B8027431 Methyl 2-amino-4-iodonicotinate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-iodopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWKJMSGHLCOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for Methyl 2 Amino 4 Iodonicotinate

Regioselective Halogenation Approaches for Nicotinate (B505614) Derivatives

Achieving the precise installation of an iodine atom at the C4 position of a nicotinate scaffold is a critical step. Direct electrophilic halogenation of pyridine (B92270) is often complex due to the deactivation of the ring by the nitrogen atom, which typically directs substitution to the C3 and C5 positions. Therefore, advanced methods are required to achieve the desired C4 regioselectivity.

One effective strategy involves the use of N-halosuccinimides (NXS) in specialized solvent systems. Research has shown that the regioselective halogenation of arenes and heterocycles can be successfully performed with N-iodosuccinimide (NIS) in fluorinated alcohols, such as hexafluoroisopropanol (HFIP). nih.gov These mild reaction conditions allow for the halogenation of a wide range of substrates in good yields and with high regioselectivity. nih.gov While direct application to methyl 2-aminonicotinate is not explicitly detailed, this method's versatility suggests its potential for the C4-iodination of appropriately substituted pyridine precursors. nih.gov The development of one-pot sequential halogenation and cross-coupling reactions further demonstrates the utility of this approach. nih.gov

Another potential route could involve a Sandmeyer-type reaction starting from a 4-aminonicotinate precursor. The 4-amino group can be diazotized and subsequently displaced by iodide to install the iodine atom at the desired position.

Table 1: Comparison of Potential Regioselective Iodination Methods

MethodReagentsKey FeaturesPotential Challenges
N-Iodosuccinimide in HFIP N-Iodosuccinimide (NIS), Hexafluoroisopropanol (HFIP)Mild conditions, high regioselectivity for various heterocycles. nih.govSubstrate-dependent selectivity; optimization may be required.
Sandmeyer Reaction NaNO₂, KI, AcidWell-established for converting amino groups to halides.Requires synthesis of the 4-aminonicotinate precursor; potential for side reactions.

Amination Pathways for Pyridine Carboxylate Scaffolds

The introduction of an amino group at the C2 position of the pyridine ring is another key transformation. Several pathways exist for the amination of pyridine and its derivatives.

The Chichibabin reaction is a classic method that involves treating pyridine with sodium amide (NaNH₂) to directly install a primary amino group at the C2 position. youtube.com The reaction typically requires high temperatures and proceeds via a nucleophilic substitution mechanism with the elimination of a hydride ion. youtube.com This method has been successfully applied to various pyridine derivatives, including 3-picoline. youtube.com

More contemporary approaches offer milder reaction conditions. One such method utilizes a composite of sodium hydride (NaH) and an iodide salt, such as lithium iodide (LiI), to mediate the C2-amination of pyridines with primary amines. ntu.edu.sgorgsyn.orgntu.edu.sg This system enhances the Brønsted basicity of NaH, allowing the reaction to proceed efficiently at lower temperatures, for instance, under reflux in THF. ntu.edu.sgorgsyn.org This protocol has demonstrated broad applicability for a range of 2-aminopyridines and their derivatives. ntu.edu.sg

Another powerful strategy involves the amination of pyridine N-oxides. The N-oxide activates the C2 and C4 positions for nucleophilic attack. Using a one-pot method with Ts₂O and tert-butylamine, followed by in-situ deprotection, pyridine N-oxides can be converted to 2-aminopyridines with excellent yield and selectivity. researchgate.net

Table 2: Overview of C2-Amination Strategies for Pyridine Scaffolds

MethodReagents/CatalystTemperatureKey AdvantagesCitation
Chichibabin Reaction Sodium Amide (NaNH₂)High (e.g., 140-150°C)Direct amination with a primary amino group. youtube.com
NaH-Iodide Composite NaH, LiI, Primary AmineModerate (e.g., 65-85°C)Milder conditions, good yields, enhanced basicity. ntu.edu.sgorgsyn.orgntu.edu.sg
Pyridine N-Oxide Amination Ts₂O, t-BuNH₂, TFA (in situ)Not specifiedOne-pot procedure, high yields, excellent 2-/4-selectivity. researchgate.net

Esterification Techniques for Nicotinic Acid Precursors

The conversion of a substituted nicotinic acid to its corresponding methyl ester is a fundamental step in the synthesis of the target molecule. Several reliable esterification methods are available.

Direct acid-catalyzed esterification, often referred to as Fischer esterification, is a common and straightforward approach. This involves refluxing the nicotinic acid precursor with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. researchgate.net This method is effective, with reported yields for methyl nicotinate around 79%. researchgate.net A variation uses a solid bifunctional catalyst like MoO₃/SiO₂ as a replacement for sulfuric acid. researchgate.net

Transesterification is an alternative route, particularly useful if a different alkyl ester of nicotinic acid is more readily available. This process involves reacting a C₁-C₄ alkyl nicotinate with another alcohol in the presence of an acid or, more commonly, a base catalyst. google.comgoogleapis.com For instance, menthyl nicotinate can be prepared via transesterification of methyl nicotinate with menthol (B31143) using an alkaline catalyst like sodium methoxide (B1231860). google.comgoogleapis.com This principle is applicable to the synthesis of various esters.

Furthermore, a one-step process can directly convert pyridine dicarboxylic acids into esters of pyridine monocarboxylic acids by refluxing the dicarboxylic acid with an alkanol. google.com This method combines decarboxylation and esterification, offering an efficient route from certain precursors. google.com

Table 3: Common Esterification Methods for Nicotinic Acid

MethodCatalystKey FeaturesCitation
Direct Esterification Sulfuric Acid or MoO₃/SiO₂Simple, direct conversion of carboxylic acid. researchgate.net
Transesterification Sodium Methoxide (or other alkoxides)Useful for converting one ester to another. google.comgoogleapis.com
From Dicarboxylic Acid Heat (refluxing in alcohol)Combines decarboxylation and esterification in one step. google.com

Catalytic Systems Employed in the Synthesis of Methyl 2-amino-4-iodonicotinate

The synthesis of a multifunctional molecule like this compound relies heavily on various catalytic systems to control reactivity and selectivity. Each synthetic step—halogenation, amination, and esterification—can be optimized through the careful selection of a catalyst.

For Halogenation: The regioselective iodination at the C4 position can be approached using electrophilic halogenating agents. While not strictly catalytic, the use of N-iodosuccinimide (NIS) is a reagent-based approach that is facilitated by specific solvents like hexafluoroisopropanol (HFIP), which can activate the substrate. nih.gov

For Amination: Catalysis is central to modern amination reactions. In the Chichibabin reaction, sodium amide itself acts as the nucleophilic reagent rather than a catalyst. youtube.com However, in newer methods, a composite of sodium hydride (NaH) and lithium iodide (LiI) acts as a powerful basic system to facilitate the deprotonation of the amine nucleophile, thus mediating the C2-amination. ntu.edu.sgorgsyn.orgntu.edu.sg For the amination of pyridine N-oxides, tosyl anhydride (B1165640) (Ts₂O) is used to activate the N-oxide for nucleophilic attack. researchgate.net

For Esterification: Esterification is almost always a catalyzed process. Strong mineral acids like sulfuric acid are classic proton catalysts for the Fischer esterification of nicotinic acid with methanol. researchgate.net Alternatively, solid acid catalysts such as MoO₃/SiO₂ offer potential advantages in terms of separation and recyclability. researchgate.net In transesterification reactions, basic catalysts are highly effective, with sodium methoxide being a common choice to generate the alkoxide nucleophile. google.comgoogleapis.com

Expedient and Sustainable Synthetic Routes to this compound

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact. Expedient and sustainable routes aim to reduce steps, minimize waste, and use less hazardous materials.

A key principle of green chemistry is the use of environmentally benign solvents, with water being the ideal choice. The development of one-pot syntheses of heterocyclic compounds, such as 2-aminothiazole (B372263) derivatives, in water highlights the potential for greener reaction conditions. jocpr.com Applying such principles to the synthesis of the target nicotinate could involve exploring water-tolerant catalytic systems.

Another approach to enhance sustainability is mechanochemistry, where reactions are induced by mechanical force (ball milling) with little to no solvent. rsc.org This technique can be particularly advantageous for multi-step, one-pot syntheses, as it avoids the use of bulk solvents for both the reaction and the purification of intermediates. rsc.org A hypothetical mechanochemical route could involve milling a nicotinic acid precursor with an aminating agent and an iodinating source to construct the core scaffold.

One-Pot and Multicomponent Reaction Methodologies for Nicotinate Assembly

One-pot syntheses and multicomponent reactions (MCRs) represent highly efficient strategies for assembling complex molecules by combining several operational steps into a single procedure, thereby saving time, resources, and reducing waste. rsc.orgnih.gov

One-Pot Synthesis: A plausible one-pot approach to this compound could involve the sequential addition of reagents to a single reaction vessel. For example, one could envision a process starting with a suitable nicotinic acid derivative. The first step might be the C4-iodination, followed by the in-situ introduction of an aminating agent for C2-amination, and finally, esterification. This avoids the isolation and purification of intermediates, such as in the one-pot synthesis of 4-quinolones from less functionalized substrates. nih.gov

Multicomponent Reactions (MCRs): MCRs involve combining three or more starting materials in a single reaction to form a product that contains portions of all the initial components. nih.gov The synthesis of substituted nicotinonitriles provides a relevant model. For instance, 2-amino-4,6-diphenylnicotinonitriles are synthesized in a two-step process where chalcones are first formed and then reacted with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) in a one-pot fashion to construct the 2-aminopyridine (B139424) ring. mdpi.com

Adapting this strategy, a hypothetical MCR for a 2-amino-4-substituted nicotinate might involve the condensation of a β-amino-crotonate derivative (providing the C5, C6, N1, and 2-amino group), an aldehyde or its equivalent (providing C4 and its substituent), and another component to form the C2-C3 bond of the pyridine ring. The Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that could be adapted for such purposes. nih.gov Transition metal-catalyzed MCRs are also powerful tools for constructing 5- and 6-membered aromatic heterocycles from simple, modular starting materials. nih.gov

Elucidation of Reactivity and Reaction Mechanisms of Methyl 2 Amino 4 Iodonicotinate

Mechanistic Investigations of Cross-Coupling Reactions at the C-4 Iodo Position

The carbon-iodine bond at the C-4 position of the pyridine (B92270) ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Palladium catalysts are highly effective in mediating the reaction of the C-4 iodo group with a range of coupling partners. In a typical Suzuki-Miyaura coupling, the reaction of methyl 2-amino-4-iodonicotinate with an organoboron compound, in the presence of a palladium catalyst and a base, proceeds through a well-established catalytic cycle. This cycle involves the oxidative addition of the palladium(0) complex to the C-I bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C-4 position and a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes. The catalytic cycle is believed to involve the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) complex, followed by reductive elimination.

While specific examples of Heck reactions involving this compound are less commonly detailed in readily available literature, the general mechanism involves the reaction of the aryl iodide with an alkene in the presence of a palladium catalyst and a base. The key steps include oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination.

Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for forming new bonds at the C-4 position. These reactions are particularly useful for the formation of carbon-oxygen and carbon-nitrogen bonds. The reaction of this compound with an alcohol or an amine in the presence of a copper catalyst and a base typically proceeds through a mechanism that may involve either a radical pathway or an oxidative addition-reductive elimination cycle with a copper(I)/copper(III) intermediate.

The Buchwald-Hartwig amination offers a powerful method for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction allows for the coupling of this compound with a wide variety of primary and secondary amines. The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to furnish the aminated product.

Transformations Involving the C-2 Amino Group

The primary amino group at the C-2 position offers a reactive site for a variety of chemical modifications, leading to the synthesis of diverse derivatives.

The nucleophilic character of the C-2 amino group allows for straightforward acylation and sulfonylation reactions. Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. Similarly, treatment with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

The 2-amino-nicotinate scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. The amino and ester functionalities can participate in intramolecular or intermolecular cyclization reactions to construct bicyclic and polycyclic ring systems. For instance, reaction with appropriate bifunctional reagents can lead to the formation of fused pyrimidines, pyridopyrazines, or other heterocyclic structures of medicinal interest. A patent for a novel isoindoline (B1297411) derivative describes the synthesis of this compound as an intermediate. google.com

Chemical Modifications at the Methyl Ester Moiety

The methyl ester group at the 3-position of the pyridine ring is a primary site for chemical modification, primarily through reactions involving the carbonyl group.

The methyl ester of this compound can be readily converted to the corresponding carboxylic acid or another ester through hydrolysis and transesterification, respectively.

Hydrolysis: The saponification of the methyl ester to 2-amino-4-iodonicotinic acid is typically achieved under basic conditions. While specific kinetic data for this compound is not extensively documented in publicly available literature, the hydrolysis of analogous nicotinate (B505614) esters provides a clear indication of the reaction's feasibility and conditions. For instance, the hydrolysis of Methyl 6-amino-5-iodonicotinate to its corresponding carboxylic acid is effectively carried out using potassium hydroxide (B78521) in a mixed solvent system like methanol (B129727)/water at moderately elevated temperatures. The reaction generally proceeds to completion over several hours.

The kinetics of hydrolysis for nicotinate esters are influenced by pH, temperature, and buffer composition. Studies on similar compounds, such as myristyl nicotinate, have shown that the hydrolysis follows pseudo-first-order kinetics and is pH-dependent. tandfonline.comnih.gov The rate of hydrolysis is generally faster under basic conditions due to the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester.

Table 1: Representative Conditions for Hydrolysis of Nicotinate Esters

SubstrateReagents & ConditionsSolventTemperatureTimeYield (%)Notes
Methyl 6-amino-5-iodonicotinatePotassium hydroxideMethanol/H₂O (3:1)50 °C4-22 hours65Hydrolysis to the corresponding carboxylic acid.
Myristyl nicotinatePhosphate bufferAqueous buffer (pH 9)70 °C--Kinetic study showed pH-dependent pseudo-first-order reaction. tandfonline.comnih.gov

Transesterification: This process involves the conversion of the methyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com Base-catalyzed transesterification, often using an alkoxide of the desired alcohol, proceeds through a nucleophilic addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com For industrial applications, catalysts like sodium mentholate have been used for the transesterification of methyl nicotinate with menthol (B31143). google.com The efficiency of the reaction can be improved by removing the methanol byproduct, for instance, by applying a partial vacuum. google.com

The carbonyl group of the methyl ester is also susceptible to reduction and nucleophilic addition reactions.

Reduction: The ester group can be reduced to a primary alcohol, yielding (2-amino-4-iodopyridin-3-yl)methanol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for ester reduction, milder reagents like sodium borohydride (B1222165) (NaBH₄) can also be employed, often with additives to enhance reactivity. mdma.ch For example, the reduction of methyl nicotinate to 3-pyridyl methanol has been successfully achieved using a NaBH₄-MeOH system in THF. This method is advantageous due to its operational simplicity and the use of a less hazardous reducing agent compared to LiAlH₄. researchgate.net

Table 2: Conditions for the Reduction of Methyl Nicotinate

Starting MaterialReagent SystemSolventReaction ConditionsProductYield
Methyl nicotinateNaBH₄-MeOHTHFReflux3-Pyridyl methanolHigh

Nucleophilic Additions: The carbonyl carbon of the methyl ester is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents or organolithium compounds. guidechem.com This reaction, a nucleophilic acyl substitution, proceeds through an addition-elimination mechanism. The initial attack of the nucleophile leads to a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group, typically resulting in the formation of a ketone. This ketone can then be attacked by a second equivalent of the nucleophile to yield a tertiary alcohol after workup. However, in the context of a substituted pyridine like this compound, the reactivity of other sites on the molecule must be considered, and careful control of reaction conditions is necessary to achieve selective addition at the ester.

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, which significantly influences its substitution patterns. The existing substituents—the activating amino group and the deactivating iodo and methyl ester groups—further modulate the regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org When substitution does occur, it is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a highly unstable intermediate with a positive charge on the electronegative nitrogen atom. wikipedia.org

In this compound, the powerful electron-donating amino group at the 2-position strongly activates the ring towards electrophilic substitution and directs incoming electrophiles to the positions ortho and para to it, namely the 3- and 5-positions. rsc.org Therefore, electrophilic substitution is expected to occur preferentially at the 5-position, as the 3-position is already occupied.

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. stackexchange.comyoutube.comvaia.com The presence of a good leaving group at these positions facilitates SNA_r. In this compound, the iodine atom at the 4-position is an excellent leaving group. Consequently, this position is the primary site for nucleophilic aromatic substitution. youtube.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the iodide to introduce new functional groups at the 4-position. The reaction proceeds via a Meisenheimer-like intermediate, a resonance-stabilized anion, where the negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring. stackexchange.comvaia.com

Radical Reaction Pathways of this compound

The presence of the carbon-iodine bond opens up pathways for radical chemistry. Aryl iodides are known precursors for aryl radicals under various conditions.

Homolytic Cleavage of the C-I Bond: The C-I bond can undergo homolytic cleavage upon treatment with radical initiators (e.g., AIBN) and a hydrogen atom donor like tributyltin hydride, or through photolysis, to generate a pyridyl radical at the 4-position. rsc.org This radical can then participate in a variety of subsequent reactions.

Radical Cyclizations: If a suitable unsaturated moiety is present elsewhere in the molecule or in an appended side chain, intramolecular cyclization can occur. rsc.orgpreprints.org

Intermolecular Additions: The generated aryl radical can add to arenes or other unsaturated systems in intermolecular reactions. nih.govchemrxiv.org

Minisci-Type Reactions: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient heterocycle. wikipedia.orgnih.gov The pyridine ring of this compound, being electron-deficient, is a suitable substrate for such reactions. Typically, the reaction is carried out under acidic conditions to protonate the pyridine nitrogen, further enhancing its electron-deficient character. wikipedia.org Alkyl radicals, generated from sources like carboxylic acids via oxidative decarboxylation, will preferentially attack the protonated pyridine at the positions of highest positive charge density, which are the 2- and 6-positions. Given that the 2-position is already substituted, attack at the 6-position would be the most likely outcome. The regioselectivity can be influenced by steric factors and the specific reaction conditions. nih.gov

Strategic Application of Methyl 2 Amino 4 Iodonicotinate As a Versatile Chemical Synthon

Construction of Novel Heterocyclic Ring Systems

The inherent reactivity of methyl 2-amino-4-iodonicotinate provides a powerful platform for the synthesis of a wide array of fused and substituted heterocyclic compounds. The presence of the iodo group at the 4-position is particularly advantageous, as it serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Pyridine-Fused Scaffolds

The synthesis of pyridine-fused heterocycles is of great interest due to their prevalence in biologically active molecules and functional materials. nih.gov this compound is an ideal precursor for the synthesis of such scaffolds. Through reactions that exploit both the amino and iodo functionalities, a second ring can be annulated onto the pyridine (B92270) core.

For instance, palladium-catalyzed reactions such as the Sonogashira, Heck, and Suzuki couplings can be employed to introduce various substituents at the 4-position, which can then participate in cyclization reactions with the adjacent amino group. While direct examples with this compound are not extensively documented, the reactivity of similar 2-amino-3-bromopyridines in Sonogashira coupling reactions with terminal alkynes demonstrates the feasibility of this approach. nih.gov The resulting 2-amino-3-alkynylpyridines are valuable intermediates for the synthesis of fused systems like pyrido[2,3-b]pyridines.

A general strategy for the synthesis of furopyridines involves the construction of a furan (B31954) ring onto a pre-existing pyridine structure. nih.gov This can be achieved through intramolecular cyclization of appropriately substituted pyridines. The reactivity of the iodo group in this compound allows for the introduction of side chains that can undergo cyclization to form a fused furan ring.

Reaction Type Reactant Catalyst/Reagents Product Type Representative Yield (%)
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) cocatalyst, Base4-Alkynyl-2-aminonicotinate80-95 (on analogous substrates)
Suzuki CouplingArylboronic AcidPd catalyst, Base4-Aryl-2-aminonicotinate75-90 (on analogous substrates)
Heck CouplingAlkenePd catalyst, Base4-Alkenyl-2-aminonicotinate70-85 (on analogous substrates)

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions with this compound (Yields are representative for similar substrates and may vary)

Pyrrolo-, Imidazo-, and Indolo-Nicotinate Derivatives

The synthesis of pyrrolo-, imidazo-, and indolo-nicotinate derivatives can be envisioned through various synthetic strategies starting from this compound.

Pyrrolo-nicotinate Derivatives: The Larock indole (B1671886) synthesis, a powerful palladium-catalyzed reaction between an ortho-iodoaniline and an alkyne, provides a conceptual framework for the synthesis of indolo-nicotinates. nih.gov While the substrate is a pyridine, the underlying principle of palladium-catalyzed annulation can be adapted. A more direct approach to pyrrolo-nicotinates could involve a palladium-catalyzed coupling of this compound with a suitable pyrrole (B145914) precursor or a sequential reaction involving Sonogashira coupling followed by intramolecular cyclization.

Imidazo-nicotinate Derivatives: The synthesis of imidazo[4,5-b]pyridines often involves the construction of the imidazole (B134444) ring onto a pre-functionalized pyridine. uwindsor.ca Starting from this compound, a subsequent amination at the 4-position via a Buchwald-Hartwig reaction could provide a 2,4-diaminonicotinate derivative. This intermediate could then undergo cyclization with a suitable one-carbon synthon (e.g., formic acid or an orthoester) to form the fused imidazole ring.

Indolo-nicotinate Derivatives: The synthesis of indolo-nicotinates could be approached through a Fischer indole synthesis, provided a suitable hydrazine (B178648) precursor can be generated from the amino group of the starting material. Alternatively, modern cross-coupling strategies offer a more versatile route. For example, a palladium-catalyzed N-arylation of the amino group with an ortho-haloaryl species, followed by an intramolecular Heck reaction, could lead to the formation of the indole ring system.

Target Heterocycle Key Reaction Potential Reagents
Pyrrolo-nicotinateSonogashira Coupling / CyclizationTerminal alkynes, Palladium catalyst
Imidazo-nicotinateBuchwald-Hartwig Amination / CyclizationAmines, Formic acid or derivatives
Indolo-nicotinateFischer Indole Synthesis / Palladium-catalyzed annulationHydrazine derivatives, ortho-haloaryl compounds

Table 2: Conceptual Strategies for the Synthesis of Fused Nicotinate (B505614) Derivatives

Polycyclic Aromatic Nitrogen Heterocycles

The construction of more complex polycyclic aromatic nitrogen heterocycles can be achieved by employing this compound as a key building block in multi-step synthetic sequences. The ability to sequentially functionalize the pyridine ring at different positions allows for the controlled assembly of intricate molecular architectures. For instance, a Suzuki coupling at the 4-position could be followed by a reaction involving the amino group, such as the formation of a fused pyrimidine (B1678525) ring, leading to a pyrido[2,3-d]pyrimidine (B1209978) scaffold. The synthesis of such fused systems is of considerable interest due to their diverse biological activities. acs.org

Design of Molecular Libraries through Diversification Strategies

The structure of this compound is well-suited for the generation of molecular libraries for high-throughput screening in drug discovery. The three distinct functional groups offer orthogonal handles for diversification.

The iodine atom can be substituted through a variety of palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Stille, etc.), allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups at the 4-position. The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to introduce further diversity. Finally, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other ester derivatives.

This multi-point diversification strategy allows for the rapid generation of a large number of structurally diverse compounds from a single, readily accessible starting material. The use of microwave-assisted synthesis can further accelerate the production of these compound libraries. nih.gov

Diversification Point Reaction Type Example Reagents
4-Iodo GroupSuzuki CouplingArylboronic acids, Heteroarylboronic acids
Sonogashira CouplingTerminal alkynes
2-Amino GroupAcylationAcid chlorides, Anhydrides
Reductive AminationAldehydes, Ketones
3-Ester GroupAmidation (after hydrolysis)Primary and secondary amines

Table 3: Diversification Strategies for Molecular Library Synthesis

Contributions to Cascade and Domino Reaction Sequences

Cascade and domino reactions are elegant and efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation. researchgate.net The unique substitution pattern of this compound makes it a promising substrate for the design of novel cascade sequences.

A hypothetical cascade reaction could be initiated by a palladium-catalyzed coupling at the 4-position. The newly introduced functional group could then trigger a subsequent intramolecular reaction with the amino group. For example, a Sonogashira coupling with an alkyne bearing a tethered electrophile could lead to an intermediate that spontaneously cyclizes to form a fused heterocyclic system. Such tandem reactions are highly desirable as they increase synthetic efficiency by reducing the number of purification steps and the amount of waste generated.

While specific examples of cascade reactions involving this compound are not yet prevalent in the literature, the principles of cascade design are well-established, and the reactivity of this synthon suggests significant potential in this area. nih.gov

Advanced Spectroscopic and Diffraction Methodologies for Characterization and Mechanistic Insights

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including "Methyl 2-amino-4-iodonicotinate". jchps.com By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

The structural elucidation of "this compound" is accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For substituted pyridines, the chemical shifts of the ring protons are influenced by the electronic nature of the substituents. acs.org The amino group (-NH₂) and the methyl ester (-OCH₃) protons will also exhibit characteristic signals.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The chemical shifts of the pyridine (B92270) ring carbons are particularly sensitive to the substituents. acs.org For instance, the carbon atom bonded to the iodine (C4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbonyl carbon of the ester and the methyl carbon will also have distinct resonances. Studies on substituted pyridines and benzenes have shown correlations between substituent effects and ¹³C chemical shifts. chemrxiv.org

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common due to the low natural abundance of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms in the pyridine ring and the amino group. researchgate.net The chemical shifts can help distinguish between different tautomeric forms and study protonation effects. researchgate.netipb.pt

Heteronuclear Correlation Spectroscopies: 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning the ¹H and ¹³C signals. nih.govcore.ac.uk HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over two or three bonds), which helps to piece together the molecular structure by connecting different fragments. core.ac.ukplos.org For example, an HMBC experiment could show a correlation between the methyl protons of the ester group and the carbonyl carbon.

Below is a table summarizing typical NMR data for related substituted pyridines.

NucleusExperiment TypeKey Correlations and Observations
¹H 1DSignals for pyridine ring protons, amino protons, and methyl ester protons. Chemical shifts are influenced by substituent positions. acs.org
¹³C 1DResonances for pyridine ring carbons, including the iodine-substituted carbon, and the ester carbonyl and methyl carbons. acs.org
¹⁵N 1DProvides direct information on the electronic environment of the ring and amino nitrogens. researchgate.net
¹H-¹³C HSQCCorrelates directly attached proton and carbon atoms, aiding in the assignment of the pyridine ring signals. nih.gov
¹H-¹³C HMBCShows long-range couplings, for instance, between the methyl protons and the ester carbonyl carbon, confirming structural connectivity. plos.org
¹H-¹⁵N HMBCCan be used to probe the connectivity between protons and nitrogen atoms, confirming the position of the amino group. core.ac.uk

In-situ NMR spectroscopy is a powerful method for monitoring chemical reactions in real-time directly within the NMR tube. cam.ac.uk This technique allows for the observation of reactants, intermediates, products, and byproducts as the reaction progresses. By tracking the changes in the NMR spectra over time, detailed mechanistic information can be obtained, including reaction kinetics and the identification of transient species. cam.ac.uk For reactions involving "this compound," such as nucleophilic substitution or cross-coupling reactions, in-situ NMR can provide invaluable insights into the reaction pathway.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com These methods are excellent for identifying the functional groups present in "this compound."

Amino Group (-NH₂): The N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.

Ester Group (-COOCH₃): The C=O stretching vibration of the ester is a strong, characteristic band, usually found in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations will appear in the 1000-1300 cm⁻¹ region.

Aromatic Ring: C-H stretching vibrations of the pyridine ring are typically observed above 3000 cm⁻¹. C=C and C=N ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

C-I Bond: The C-I stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. researchgate.netresearchgate.net

The following table presents the expected vibrational frequencies for the key functional groups in "this compound."

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Reference
Amino (-NH₂)N-H Stretch3300-3500 astrochem.org
N-H Bend~1600 astrochem.org
Ester (-COOCH₃)C=O Stretch1730-1750 researchgate.net
C-O Stretch1000-1300 researchgate.net
Pyridine RingC-H Stretch>3000 researchgate.net
C=C, C=N Stretch1400-1600 researchgate.net
Carbon-IodineC-I Stretch500-600N/A

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net For aromatic and heteroaromatic compounds like "this compound," the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* transitions). The absorption spectrum is characterized by the wavelength of maximum absorbance (λmax). The position and intensity of these bands are influenced by the substituents on the pyridine ring. acs.org For aminopyridines, multiple electronic transitions contribute to the absorption bands. researchgate.net This technique can also be employed to monitor reaction kinetics by following the change in absorbance of a reactant or product at a specific wavelength over time. nih.gov

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. msu.edu For "this compound," high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. The presence of iodine, with its characteristic isotopic pattern, would be readily identifiable.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. Common fragmentation pathways for this molecule might include the loss of the methoxy (B1213986) group from the ester, cleavage of the entire ester group, or loss of iodine. The fragmentation pattern serves as a fingerprint that helps to confirm the proposed structure. msu.edu

X-ray Diffraction Studies for Solid-State Structural Determination of Derivatives

While X-ray diffraction data for "this compound" itself may not be readily available, this technique is invaluable for determining the precise three-dimensional arrangement of atoms in the solid state for its derivatives. nih.govresearchgate.net Single-crystal X-ray diffraction can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino group. ebi.ac.ukmdpi.com This information is crucial for understanding the packing of molecules in the crystal lattice and can offer insights into the physical properties of the solid material. Studies on related nicotinic acid derivatives have demonstrated the power of X-ray diffraction in confirming molecular structures and understanding solid-state behavior. ebi.ac.uk

Computational and Theoretical Chemical Investigations of Methyl 2 Amino 4 Iodonicotinate

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and geometry of molecules. scielo.org.mxnih.gov DFT methods, such as B3LYP, are frequently used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. nih.govresearchgate.net For Methyl 2-amino-4-iodonicotinate, DFT calculations would reveal how the substituents (amino, iodo, and methyl ester groups) influence the geometry of the pyridine (B92270) ring. The electronic properties derived from these calculations, such as the distribution of electron density, are crucial for understanding the molecule's behavior in chemical reactions. scielo.org.mx

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the orbital most capable of accepting electrons, indicating its electrophilicity. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity and the potential for intramolecular charge transfer. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the pyridine ring, while the LUMO would likely be centered on the electron-withdrawing methyl nicotinate (B505614) group and the carbon-iodine bond. The HOMO-LUMO gap can be calculated using DFT, providing a quantitative measure of its reactivity. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.8
Energy Gap (ΔE)4.7
Note: These are hypothetical values for illustrative purposes based on similar molecules.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, shown in shades of blue). researchgate.netresearchgate.net

In this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the area around the iodine atom might exhibit positive potential, suggesting their susceptibility to nucleophilic attack. thaiscience.info

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be derived to quantify the chemical reactivity of a molecule. researchgate.netthaiscience.info These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). thaiscience.info

Electronegativity (χ) measures the molecule's ability to attract electrons.

Chemical Hardness (η) indicates the resistance to change in electron distribution. A lower hardness value suggests higher reactivity.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as the Fukui function, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Illustrative Global Reactivity Descriptors for this compound

DescriptorValue (eV)
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Global Electrophilicity Index (ω)3.66
Note: These are hypothetical values for illustrative purposes based on similar molecules.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface. lpnu.ua These calculations can identify the structures of transition states, which are the high-energy intermediates that connect reactants and products. By determining the energy barrier of the transition state, the rate of a reaction can be predicted. For this compound, these methods could be used to study various reactions, such as nucleophilic substitution at the pyridine ring or reactions involving the amino and ester functional groups.

Conformational Analysis and Intermolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.comfrontiersin.org For a flexible molecule like this compound, which has rotatable bonds in the methyl ester group, conformational analysis can identify the most stable conformer. lumenlearning.com This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its conformation.

Furthermore, computational methods can be used to study intermolecular interactions, such as hydrogen bonding, which are vital in molecular recognition and crystal packing. frontiersin.org For instance, the amino group of this compound can act as a hydrogen bond donor, while the nitrogen of the pyridine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. researchgate.netnih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.netnih.gov These theoretical values can be compared with experimental data to confirm the molecular structure. scielo.org.mxepstem.net

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. nih.govnih.gov The calculated frequencies, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.net

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
C2158.2
C3108.5
C495.3
C5150.1
C6147.8
C=O165.4
O-CH₃52.1
Note: These are hypothetical values for illustrative purposes based on similar molecules.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the behavior of molecules over time. These simulations could provide significant insights into how this compound interacts with its environment and its inherent flexibility.

Solvent Effects

The polarity and hydrogen-bonding capabilities of a solvent can significantly influence the behavior of a solute. For this compound, MD simulations in various solvents, such as water, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO), would be invaluable. Such studies would typically analyze:

Interaction Energies: Calculating the energetic contributions of different solvent molecules interacting with the solute to understand the strength and nature of these interactions.

Radial Distribution Functions (RDFs): These would reveal the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering a picture of the solvation shell structure. For instance, RDFs could show the proximity of water molecules to the amino group and the ester functional group, indicating potential hydrogen bonding.

Hydrogen Bond Dynamics: Analysis of the formation and breaking of hydrogen bonds between the solvent and the solute over the course of the simulation would provide a dynamic view of these crucial interactions.

Without specific research, one can only hypothesize that in protic solvents like water and methanol, the amino and ester groups would be key sites for hydrogen bonding. In aprotic polar solvents like DMSO, dipole-dipole interactions would likely dominate.

Conformational Dynamics

The three-dimensional shape of a molecule is critical to its function. This compound has several rotatable bonds, leading to a range of possible conformations. MD simulations are ideally suited to explore this conformational landscape. Key areas of investigation would include:

Potential Energy Surface (PES) Scans: By systematically rotating key dihedral angles, a PES scan can identify low-energy, stable conformations and the energy barriers between them. This would reveal the most likely shapes the molecule adopts.

Dihedral Angle Distribution: Analysis of the distribution of key dihedral angles throughout an MD simulation provides information on the flexibility of the molecule and the preferred orientations of its functional groups. For this compound, the rotation around the C3-C(O) bond of the ester group and the C2-N bond of the amino group would be of particular interest.

Dominant Conformations: Clustering algorithms can be applied to the simulation trajectory to identify the most prevalent conformations of the molecule in a given solvent.

Due to the lack of published data, no specific data tables on interaction energies, hydrogen bond lifetimes, or dominant dihedral angles for this compound can be presented. The generation of such data would require dedicated computational research.

Emerging Research Directions and Uncharted Reactivity of Methyl 2 Amino 4 Iodonicotinate

Development of Novel Catalytic Systems for Functionalization

The carbon-iodine bond at the 4-position of methyl 2-amino-4-iodonicotinate is a key anchor for introducing molecular complexity. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose, and the development of novel catalytic systems is crucial for enhancing efficiency, selectivity, and substrate scope. sigmaaldrich.com

The primary focus lies on palladium-catalyzed reactions, which are workhorses in C-C and C-N bond formation. sigmaaldrich.com For a substrate like this compound, several key cross-coupling reactions could be envisioned, driven by next-generation catalysts.

Key Cross-Coupling Reactions and Catalytic Advances:

Suzuki-Miyaura Coupling: This reaction pairs the iodonicotinate with boronic acids or esters to form biaryl structures. Novel catalyst systems involving highly active phosphine (B1218219) ligands can facilitate these couplings under milder conditions and with lower catalyst loadings.

Heck Coupling: The Heck reaction would enable the introduction of alkenyl groups, creating styryl-like pyridine (B92270) derivatives. Modern catalysts are being designed to control regioselectivity and improve yields.

Sonogashira Coupling: This reaction with terminal alkynes is fundamental for creating carbon-rich structures. Copper-free Sonogashira protocols are an area of active research, offering a more environmentally friendly approach.

Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, transforming the iodo-group into a variety of substituted amino functionalities. The development of specialized ligands is critical for achieving high efficiency with heteroaromatic substrates. rsc.org

The table below outlines potential transformations for this compound using advanced catalytic systems.

ReactionCoupling PartnerPotential Product ClassCatalyst System Trend
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidSubstituted 4-Aryl NicotinatesPalladium with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) sigmaaldrich.com
HeckAlkene4-Alkenyl NicotinatesPalladium complexes designed for high regioselectivity clockss.org
SonogashiraTerminal Alkyne4-Alkynyl NicotinatesPalladium/Copper or Copper-free systems sigmaaldrich.com
Buchwald-HartwigAmine4-Amino Nicotinate (B505614) DerivativesPalladium with specialized ligands to facilitate C-N bond formation rsc.org
NegishiOrganozinc Reagent4-Alkyl/Aryl NicotinatesPalladium or Nickel catalysts sigmaaldrich.com

Research into ligand-controlled regioselectivity is particularly relevant. For di-halogenated pyridines, certain N-heterocyclic carbene (NHC) ligands have been shown to direct coupling to the C4 position, which is typically less reactive than the C2 position. nih.gov While this compound is not di-halogenated, the principles of ligand design to overcome intrinsic reactivity patterns are directly applicable.

Photoredox and Electrochemical Approaches to Reactivity

In recent years, photoredox and electrochemical methods have emerged as powerful alternatives to traditional thermal reactions, offering unique reactivity pathways under mild conditions. mdpi.comrsc.org These techniques harness light or electrical energy to generate highly reactive intermediates, such as radical ions, enabling transformations that are often difficult to achieve with conventional methods.

Photoredox Catalysis: Visible-light photoredox catalysis can initiate reactions through single-electron transfer (SET) processes. sigmaaldrich.com For this compound, this could open several new avenues:

C-I Bond Activation: A photocatalyst, upon excitation by light, could reduce the C-I bond to generate an aryl radical. This radical can then participate in a variety of bond-forming reactions, such as additions to alkenes or arenes.

N-I Bond Formation and HAT: In some systems, iodine can serve as a catalyst for C-H amination via a 1,5-hydrogen atom transfer (HAT) process, where light induces the cleavage of a temporary N-I bond. nih.gov

Deoxygenation: Photoredox catalysis has been used for the selective deoxygenation of pyridine N-oxides, showcasing its utility in modifying the pyridine core itself. researchgate.net

Electrochemical Synthesis: Electrochemistry provides a reagent-free method to drive redox reactions by precisely controlling the electrical potential.

Reductive Carboxylation: Researchers have successfully used electrochemistry to directly carboxylate pyridines with CO2, a notoriously inert molecule. sciencedaily.com This suggests a potential pathway to introduce a carboxylic acid group at other positions on the nicotinate ring.

Site-Selective Functionalization: The choice between a divided and an undivided electrochemical cell has been shown to control the position of carboxylation on the pyridine ring, highlighting the tunability of electrochemical methods. sciencedaily.com

Cross-Coupling: Nickel-catalyzed electrochemical cross-couplings of chloropyrimidines with aryl halides have been reported, demonstrating that electrochemistry can drive standard coupling reactions under mild conditions and with high functional group tolerance. mdpi.com

These light and electricity-driven methods represent a frontier in the functionalization of heterocyclic compounds like this compound, promising novel and more sustainable synthetic routes.

Flow Chemistry Applications for Continuous Synthesis and Process Optimization

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. nih.gov For the synthesis and functionalization of this compound, flow chemistry presents several compelling opportunities.

The key benefits of adopting a flow process for nicotinate chemistry include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for superior control over reaction temperature, which is critical for managing highly exothermic or rapid reactions.

Improved Safety: By using small reactor volumes, the hazards associated with unstable intermediates or highly reactive reagents are significantly minimized.

Scalability: Scaling up a reaction in flow is often simpler than in batch, involving either running the system for a longer duration or "numbering up" by running multiple reactors in parallel. nih.gov

Process Optimization: Flow systems allow for rapid screening of reaction conditions (temperature, pressure, residence time, stoichiometry), accelerating the optimization process.

The Bohlmann-Rahtz pyridine synthesis, a method for creating substituted pyridines, has been successfully adapted to flow reactors, demonstrating the feasibility of synthesizing the core heterocyclic structure in a continuous manner. interchim.fr Furthermore, enzymatic reactions to produce nicotinamide (B372718) derivatives have been shown to be significantly more efficient in continuous-flow microreactors compared to batch processes, with reaction times dropping from hours to minutes. nih.gov

ParameterBatch ReactorFlow ReactorAdvantage for Nicotinate Synthesis
Heat TransferLimited by surface areaExcellentBetter control of exothermic functionalization reactions.
SafetyHigher risk with large volumesInherently safer (small volumes)Enables use of more hazardous but highly reactive reagents.
ScalabilityComplex, requires re-optimizationStraightforward (time or numbering-up)Facilitates transition from lab-scale discovery to production.
OptimizationSlow, sequential experimentsRapid, automated screeningFaster development of optimal synthesis and functionalization protocols.

Green Chemistry Principles in Nicotinate Transformations

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnumberanalytics.com The synthesis and functionalization of heterocyclic compounds like this compound can be made more sustainable by adhering to these principles. numberanalytics.comrasayanjournal.co.in

Key green chemistry strategies applicable to this compound include:

Catalysis over Stoichiometric Reagents: Employing catalytic amounts of transition metals or enzymes is preferable to using stoichiometric reagents, which generate more waste. numberanalytics.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Cross-coupling reactions, for example, are generally high in atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of a process. numberanalytics.com

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or reactions that can be performed at ambient temperature reduces energy consumption. rasayanjournal.co.innih.gov Microwave irradiation, often combined with solvent-free conditions, has proven effective for the synthesis of various nitrogen-containing heterocycles. rasayanjournal.co.in

Biocatalysis: The use of enzymes, as demonstrated in the synthesis of nicotinamide derivatives, offers a highly selective and environmentally benign catalytic method. nih.gov

By integrating these principles, the lifecycle of this compound, from its synthesis to its conversion into more complex molecules, can be made substantially more sustainable.

Exploration in Advanced Materials Chemistry

The unique arrangement of donor atoms in this compound makes it a promising candidate as a ligand in coordination chemistry for the creation of advanced materials. nih.gov The pyridine nitrogen and the exocyclic amino group can act as coordination sites for metal ions, potentially forming stable chelate rings or bridging multiple metal centers. researchgate.netsciencenet.cnmdpi.com

Potential as a Ligand:

Coordination Modes: The molecule could act as a monodentate ligand through the pyridine nitrogen or as a bidentate ligand, chelating a metal ion via both the pyridine and amino nitrogens. Furthermore, the amino group could bridge two metal ions, leading to the formation of coordination polymers. mdpi.comresearchgate.net

Formation of Metal-Organic Frameworks (MOFs): The rigid structure of the pyridine ring combined with its coordinating groups makes it a suitable building block for MOFs. By linking metal ions or clusters, it could help form porous structures with potential applications in gas storage, separation, or catalysis.

Versatility with Different Metals: The ligand's donor atoms would have different affinities for various transition metals (e.g., Ag(I), Cu(II), Fe(II), Ni(II)), allowing for the synthesis of a diverse range of complexes with different geometries and electronic properties. mdpi.comnsf.govnih.gov For instance, Ag(I) is known to adopt various coordination geometries, from linear to tetrahedral, which could lead to novel structural motifs. sciencenet.cn

Q & A

Q. How can researchers optimize the synthesis of methyl 2-amino-4-iodonicotinate to improve yield and purity?

  • Methodological Answer : Begin by testing variations in reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For example, using DMF as a solvent at 80°C with Pd(OAc)₂ as a catalyst may enhance iodination efficiency. Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol can isolate the compound. Confirm purity using HPLC (>95% purity threshold) and structural identity via 1^1H/13^13C NMR and HRMS. Always compare results with literature-reported protocols to identify deviations .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Prioritize spectroscopic methods:
  • NMR : Confirm substitution patterns (e.g., iodination at C4 via 1^1H NMR coupling constants).
  • FT-IR : Verify ester carbonyl stretch (~1700 cm⁻¹) and amino group vibrations.
  • Mass Spectrometry : Use HRMS to validate molecular ion peaks and isotopic patterns (iodine has a distinct 127^{127}I signature).
    Include elemental analysis for quantitative purity assessment. Cross-reference spectral data with analogs like methyl nicotinate derivatives .

Q. How should researchers handle conflicting spectral data during characterization?

  • Methodological Answer : Re-run analyses under standardized conditions (e.g., deuterated solvent, calibrated instruments). If discrepancies persist, employ alternative techniques (e.g., X-ray crystallography for unambiguous structure determination). Compare results with independent synthetic batches or literature data. Document all anomalies in supplementary materials to aid reproducibility .

Advanced Research Questions

Q. What strategies mitigate competing side reactions when using this compound in cross-coupling reactions?

  • Methodological Answer : Design experiments to identify reactive intermediates (e.g., via in situ 19^{19}F NMR or quenching studies). Test protective groups for the amino moiety (e.g., Boc or Fmoc) to prevent undesired coordination with metal catalysts. Screen ligands (e.g., XPhos, SPhos) to enhance selectivity for Suzuki-Miyaura or Buchwald-Hartwig couplings. Use kinetic studies (variable-temperature NMR) to map reaction pathways and optimize catalyst-substrate ratios .

Q. How can computational modeling predict the reactivity of this compound in heterocyclic functionalization?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to model transition states and electron density maps. Focus on the iodine atom’s σ-hole interactions and the amino group’s nucleophilicity. Validate predictions by synthesizing derivatives (e.g., replacing iodine with bromine) and comparing experimental vs. computed activation energies. Use software like VMD or PyMOL to visualize molecular orbital interactions .

Q. What statistical approaches resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct a meta-analysis of published IC₅₀ values, adjusting for variables like cell line heterogeneity and assay protocols (e.g., MTT vs. ATP-lite). Apply multivariate regression to identify confounding factors (e.g., solvent DMSO concentration). Use funnel plots to detect publication bias. Replicate key studies under controlled conditions, ensuring strict adherence to reported methodologies .

Q. How do steric and electronic effects influence the regioselectivity of this compound in multi-component reactions?

  • Methodological Answer : Systematically vary substituents on the pyridine ring (e.g., electron-withdrawing groups at C5 vs. C6) and monitor outcomes via LC-MS. Employ Hammett plots to correlate substituent effects with reaction rates. Use X-ray crystallography to analyze transition-state analogs. Compare results with computational models (e.g., NBO analysis) to decouple steric vs. electronic contributions .

Data Analysis & Reproducibility

Q. What protocols ensure reproducibility in kinetic studies involving this compound?

  • Methodological Answer : Standardize reaction parameters:
  • Temperature Control : Use jacketed reactors with calibrated thermocouples.
  • Sampling Intervals : Quench aliquots at fixed time points (e.g., every 5 mins) for HPLC analysis.
  • Catalyst Pre-activation : Pre-stir Pd catalysts with ligands for 10 mins before substrate addition.
    Publish raw kinetic data (time vs. conversion) and statistical error margins (RSD <5%) in supplementary materials .

Q. How should researchers validate the environmental stability of this compound under storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor decomposition via TLC.
  • Light Sensitivity : Expose to UV (254 nm) and track degradation using UV-Vis spectroscopy.
  • Humidity Tests : Store in desiccators with controlled RH (30–70%); analyze by Karl Fischer titration.
    Compare degradation products with synthetic impurities using LC-MS .

Experimental Design & Ethics

Q. What ethical considerations apply when using this compound in collaborative studies?

  • Methodological Answer :
    Disclose all synthetic protocols, including waste disposal methods (e.g., iodine-containing byproducts must be treated with Na₂S₂O₃ before disposal). Ensure compliance with institutional safety guidelines (e.g., fume hood use, PPE requirements). In publications, explicitly state any conflicts of interest related to reagent suppliers or funding sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.